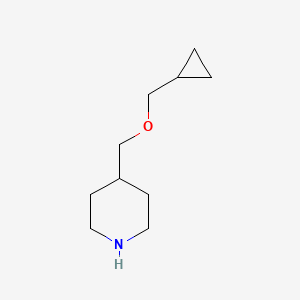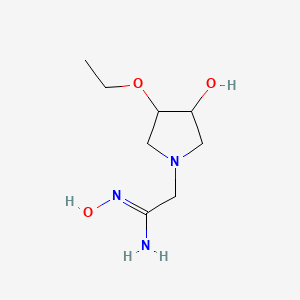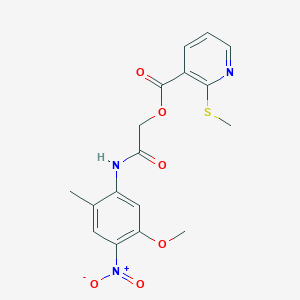
4-(Methoxycarbonyl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)benzenesulfonic acid: is an organic compound with the molecular formula C8H8O5S. It is a derivative of benzenesulfonic acid, where a methoxycarbonyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-(Methoxycarbonyl)benzenesulfonic acid typically involves the sulfonation of methyl benzoate. The process can be summarized as follows:
Sulfonation Reaction: Methyl benzoate is reacted with concentrated sulfuric acid to introduce the sulfonic acid group onto the benzene ring.
Reaction Conditions: The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The reaction mixture is then cooled, and the product is isolated by filtration and purification.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved yield.
Purification Steps: The crude product is subjected to multiple purification steps, including crystallization and recrystallization, to obtain a high-purity final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methoxycarbonyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acids.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Methoxycarbonyl)benzenesulfonic acid is used as a reagent in organic synthesis. It is particularly useful in the preparation of sulfonic acid derivatives and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for sulfonation reactions in biological systems.
Industry: Industrially, this compound is used in the production of dyes, detergents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Methoxycarbonyl)benzenesulfonic acid involves its ability to act as a sulfonating agent. The sulfonic acid group can interact with various substrates, leading to the formation of sulfonated products. The methoxycarbonyl group can also participate in esterification reactions, adding to the compound’s versatility.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic sites on organic molecules. The sulfonation pathway involves the formation of a sulfonium ion intermediate, which then reacts with the nucleophile to form the final product.
Comparación Con Compuestos Similares
Benzenesulfonic Acid: The parent compound, which lacks the methoxycarbonyl group.
p-Toluenesulfonic Acid: A similar compound with a methyl group instead of a methoxycarbonyl group.
Sulfanilic Acid: Contains an amino group instead of a methoxycarbonyl group.
Uniqueness: 4-(Methoxycarbonyl)benzenesulfonic acid is unique due to the presence of both the sulfonic acid and methoxycarbonyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
IUPAC Name |
4-methoxycarbonylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c1-13-8(9)6-2-4-7(5-3-6)14(10,11)12/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWTIUMKPVDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid](/img/structure/B13354556.png)

![N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13354568.png)

![(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13354577.png)
![(R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13354585.png)

![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)
